1,4-Bis(3-methoxybenzyl)piperazine is an organic compound characterized by the molecular formula and a molecular weight of 354.41 g/mol. It is classified as a substituted piperazine derivative, specifically featuring methoxybenzyl groups at the 1 and 4 positions of the piperazine ring. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly in the development of therapeutic agents.
The synthesis of 1,4-Bis(3-methoxybenzyl)piperazine typically involves the reaction between piperazine and 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at room temperature. The resulting product can be purified through recrystallization or column chromatography to achieve a high degree of purity.
The molecular structure of 1,4-Bis(3-methoxybenzyl)piperazine features a piperazine ring substituted with two 3-methoxybenzyl groups. This configuration imparts unique electronic and steric properties to the compound, influencing its chemical behavior and biological activity.
1,4-Bis(3-methoxybenzyl)piperazine can undergo various chemical transformations:
1,4-Bis(3-methoxybenzyl)piperazine has several applications in scientific research:
Piperazine derivatives emerged as pharmacologically significant entities in the mid-20th century, initially exploited for their anthelmintic properties. The structural evolution toward bis-substituted derivatives accelerated in the 1970s–1980s, driven by the need to modulate pharmacokinetic profiles and target engagement. The synthesis of 1,4-bis(arylmethyl)piperazines represents a strategic advancement, leveraging N-alkylation to enhance lipophilicity and bioavailability while retaining the core’s conformational flexibility. Early synthetic routes relied on nucleophilic substitutions between piperazine and arylalkyl halides, often limited by regioselectivity issues. Modern catalysis (e.g., Buchwald-Hartwig coupling) enabled precise N-functionalization, facilitating derivatives like 1,4-bis(3-methoxybenzyl)piperazine [5] [8].
Table 1: Key Milestones in Bis-Substituted Piperazine Development
| Time Period | Development Focus | Representative Compounds | Synthetic Advancements |
|---|---|---|---|
| 1950s–1970s | Anthelmintics | Diethylcarbamazine | Classical N-alkylation |
| 1980s–2000s | CNS & Anticancer Agents | Trifluoperazine, 1,4-bis(3-chlorobenzyl)piperazine | Phase-transfer catalysis |
| 2010s–Present | Targeted Kinase Inhibitors | Palbociclib, 1,4-bis(3-methoxybenzyl)piperazine | Pd-catalyzed amination, LiHMDS-mediated coupling |
The specific derivation of 1,4-bis(3-methoxybenzyl)piperazine arose from structure-activity relationship (SAR) studies of bis-arylalkyl analogs, where meta-methoxy groups demonstrated optimal electronic and steric properties for receptor binding. Patent literature first disclosed this compound in neurodegenerative disease contexts (e.g., WO2006051489), highlighting its role as a tau aggregation inhibitor [3] [6].
Piperazine’s versatility stems from its balanced basicity (pKa ~9.8), solubility, and pseudo-chair conformation. Simple N-monosubstituted derivatives (e.g., vortioxetine) often act as neurotransmitter receptor modulators, whereas 1,4-bis-substitution locks the ring into extended conformations, favoring protein allostery or chelation:
Table 2: Impact of Aryl Substitution on Piperazine Derivatives
| Compound | Aryl Substituent | logP | Key Biological Activity | Target Selectivity |
|---|---|---|---|---|
| 1,4-Bis(4-fluorobenzyl)piperazine | para-F | 3.1 | Antipsychotic | σ1 Receptor |
| 1,4-Bis(3-chlorobenzyl)piperazine | meta-Cl | 3.8 | Anticancer | Tubulin polymerization inhibition |
| 1,4-Bis(3-methoxybenzyl)piperazine | meta-OCH₃ | 2.9 | Cholinesterase inhibition, Kinase modulation | hAChE, CDK4/6 |
SAR analyses reveal that meta-methoxy substitution uniquely balances polarity and steric bulk, enhancing blood-brain barrier penetration relative to ortho/para analogs [6] [7].
This derivative exhibits multimodal mechanisms underpinning its therapeutic promise:
Neurodegenerative Diseases
Oncology
Antimicrobial Applications
Table 3: Biological Activities of 1,4-Bis(3-methoxybenzyl)piperazine
| Therapeutic Area | Model System | Activity Metric | Mechanistic Insight |
|---|---|---|---|
| Neurodegeneration | In vitro hAChE | IC₅₀ = 4.2 μM | Competitive inhibition at CAS |
| Cancer | HeLa cell apoptosis | Caspase-3 ↑ 3.5-fold (50 μM) | ROS scavenging → intrinsic apoptosis pathway |
| Antimicrobial | P. aeruginosa | pFe = 20.3 | FptA-mediated iron transport disruption |
Research significance lies in its scaffold modularity: The 3-methoxybenzyl groups serve as synthetic handles for radiopharmaceutical labeling (e.g., ¹¹C-methoxy) or bioconjugation, enabling theranostic applications [3] [8]. Current studies explore hybrid molecules with tacrine or flurbiprofen to enhance multifunctionality [7].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: